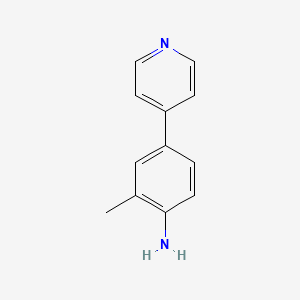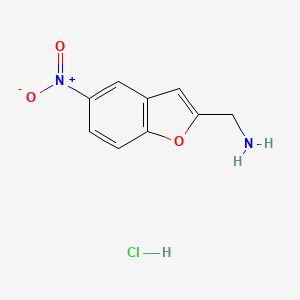![molecular formula C15H18ClN3O3 B15297120 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride is a compound with significant potential in medicinal chemistry. It is a derivative of piperidine-2,6-dione and isoindoline, which are known for their biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell disease and β-thalassemia .
Métodos De Preparación
The synthesis of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The reaction conditions typically involve the use of solvents like DMF and bases such as K2CO3. Industrial production methods may involve optimization techniques like Design of Experiments (DoE) to enhance yield and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include bromine for bromination, acetic acid, and hydrogenation catalysts. Major products formed from these reactions include nitro and amino derivatives, which are crucial intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in studies related to protein-ligand interactions and enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . This mechanism is particularly beneficial in treating blood disorders like sickle cell disease and β-thalassemia .
Comparación Con Compuestos Similares
Similar compounds include other piperidine-2,6-dione derivatives such as lenalidomide and thalidomide. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Lenalidomide: Known for its immunomodulatory and anti-tumor properties, used in treating multiple myeloma.
Thalidomide: Initially used as a sedative, now repurposed for treating certain cancers and inflammatory conditions.
The uniqueness of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride lies in its specific application for inducing HbF expression, making it a promising candidate for treating hemoglobinopathies .
Propiedades
Fórmula molecular |
C15H18ClN3O3 |
|---|---|
Peso molecular |
323.77 g/mol |
Nombre IUPAC |
3-[7-(2-aminoethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H17N3O3.ClH/c16-7-6-9-2-1-3-10-11(9)8-18(15(10)21)12-4-5-13(19)17-14(12)20;/h1-3,12H,4-8,16H2,(H,17,19,20);1H |
Clave InChI |
VSELWGMIHZCJBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)



![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)

![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)





![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
